![molecular formula C11H16N2O B186284 2-((Piperidin-4-yloxy)methyl)pyridine CAS No. 136718-74-6](/img/structure/B186284.png)
2-((Piperidin-4-yloxy)methyl)pyridine
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Overview
Description
2-((Piperidin-4-yloxy)methyl)pyridine is a chemical compound with the molecular formula C11H16N2O It is a derivative of pyridine and piperidine, featuring a piperidin-4-yloxy group attached to a methyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-4-yloxy)methyl)pyridine typically involves the reaction of 4-hydroxypiperidine with a suitable pyridine derivative. One common method includes the use of pyridine-2-carbaldehyde as a starting material, which undergoes a condensation reaction with 4-hydroxypiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Recycling and reuse of reagents, such as ethyl-4-hydroxy piperidine-1-carboxylate, can also be implemented to reduce waste and lower production costs .
Chemical Reactions Analysis
Types of Reactions
2-((Piperidin-4-yloxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives with nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
2-((Piperidin-4-yloxy)methyl)pyridine serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can undergo several chemical reactions:
- Oxidation : Can be oxidized to form pyridine N-oxides using agents like potassium permanganate.
- Reduction : Reduction reactions yield derivatives when treated with reducing agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups.
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous or organic solvents |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Halogenated derivatives | Base like sodium hydroxide |
Biology
The compound is being studied for its potential biological activities, including:
- Antimicrobial Properties : Research has indicated that derivatives of this compound can exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and ovarian cancers. For instance, a study demonstrated cytotoxic effects on MDA-MB-231 and MCF-7 cell lines, suggesting potential therapeutic applications in oncology.
Medicine
In medicinal chemistry, this compound acts as a building block for developing new drugs targeting neurological and inflammatory diseases. Its ability to inhibit enzymes such as acetylcholinesterase (AChE) positions it as a candidate for treating neurodegenerative conditions like Alzheimer’s disease.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific functional properties. Its unique chemical structure allows for the creation of compounds with tailored characteristics for various applications.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thus reducing inflammation.
- Cell Cycle Modulation : By inducing cell cycle arrest, it can effectively reduce the proliferation of cancer cells.
Case Studies
Several studies highlight the efficacy of this compound:
- Breast Cancer Cell Lines : A study indicated that this compound induced apoptosis in MDA-MB-231 and MCF-7 cell lines.
- Neurodegenerative Disease Models : Research demonstrated that it effectively inhibited AChE activity, suggesting potential use in enhancing cholinergic transmission.
- Antiparasitic Activity : In vivo studies showed significant reductions in parasitemia levels in malaria models, indicating its potential as an antimalarial agent.
Mechanism of Action
The mechanism of action of 2-((Piperidin-4-yloxy)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: This compound is similar in structure but contains a chlorophenyl group, which can alter its chemical and biological properties.
3-((Piperidin-4-yloxy)methyl)pyridine: A structural isomer with the piperidin-4-yloxy group attached at a different position on the pyridine ring.
4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-((Piperidin-4-yloxy)methyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-((Piperidin-4-yloxy)methyl)pyridine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and the results of recent studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with a pyridine moiety. This structural configuration is significant for its interaction with biological targets. The molecular formula is C12H16N2O, and its molecular weight is approximately 204.27 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- Recent studies have indicated that piperidine derivatives exhibit anticancer properties through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines, including breast and ovarian cancer cells .
- A specific study demonstrated that a related piperidinone derivative exhibited significant activity against hypopharyngeal tumor cells, suggesting that structural modifications can enhance anticancer efficacy .
-
Inhibition of Enzymatic Activity :
- Piperidine derivatives are known to act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL), which are targets in neurodegenerative diseases and pain management . The inhibition of these enzymes can lead to increased levels of neurotransmitters, contributing to neuroprotective effects.
- Antiparasitic Effects :
Research Findings
Recent investigations into this compound have revealed promising data regarding its biological activities:
Case Studies
- Breast Cancer Cell Lines : A study evaluated the effects of piperidine derivatives on MDA-MB-231 and MCF-7 cell lines. The results indicated that these compounds could induce apoptosis effectively, leading to a decrease in cell viability .
- Neurodegenerative Disease Models : Research has shown that certain piperidine derivatives can inhibit AChE and BuChE, suggesting potential use in treating Alzheimer’s disease by enhancing cholinergic transmission .
- Antiparasitic Activity : In vivo studies using mouse models of malaria demonstrated that specific analogs could significantly reduce parasitemia levels, indicating potential for development as antimalarial agents .
Properties
IUPAC Name |
2-(piperidin-4-yloxymethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-13-10(3-1)9-14-11-4-7-12-8-5-11/h1-3,6,11-12H,4-5,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOWWMNWQAMHSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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